4-[(2-Fluorophenyl)methanesulfonyl]aniline
Description
4-[(2-Fluorophenyl)methanesulfonyl]aniline is an aromatic amine derivative featuring a (2-fluorophenyl)methanesulfonyl substituent at the para position of the aniline ring.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFHCXGGLRWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methanesulfonyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with sodium methanesulfinate to form 2-fluorobenzyl methanesulfonate. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of 4-[(2-Fluorophenyl)methanesulfonyl]aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methanesulfonyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Intermediate in Chemical Reactions : 4-[(2-Fluorophenyl)methanesulfonyl]aniline serves as an important intermediate in synthesizing complex organic molecules. It can facilitate the creation of various derivatives that may exhibit unique chemical properties.
-
Biological Activity :
- Enzyme Inhibition Studies : Preliminary research indicates that this compound may interact with specific enzymes, making it a candidate for studying enzyme inhibition mechanisms. Its potential as an inhibitor could be explored in pathways related to inflammation and cancer.
- Pharmacological Development : There is ongoing investigation into its use as a lead compound for designing new pharmaceuticals targeting specific diseases, particularly those involving metabolic processes.
- Medicinal Chemistry :
-
Material Science :
- Advanced Materials Production : Its chemical properties allow for applications in creating advanced materials and specialty chemicals, which can be tailored for specific industrial applications.
Case Study 1: Enzyme Interaction
A study investigated the interaction of 4-[(2-Fluorophenyl)methanesulfonyl]aniline with carbonic anhydrase II, revealing its potential as an enzyme inhibitor. This interaction was characterized through various biochemical assays that demonstrated significant inhibition rates compared to control compounds.
Case Study 2: Drug Development
In pharmaceutical research, derivatives of this compound were synthesized to evaluate their anti-inflammatory effects. The results indicated promising activity against COX-2 enzymes, suggesting that modifications to the original structure could enhance therapeutic efficacy.
Mechanism of Action
The mechanism by which 4-[(2-Fluorophenyl)methanesulfonyl]aniline exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the methanesulfonyl group can modulate its reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, increasing steric hindrance compared to para-substituted analogs like 4-[(4-Methoxyphenyl)sulfonyl]aniline . This steric effect may reduce reactivity in nucleophilic substitution reactions.
- Sulfur Oxidation State : The sulfonyl group (S=O) in the target compound contrasts with sulfanyl (thioether, S-) groups in compounds like N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline . Sulfonyl groups enhance electrophilicity and metabolic stability, making the target compound more suitable for drug design .
Biological Activity
4-[(2-Fluorophenyl)methanesulfonyl]aniline is an organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound features a fluorophenyl group linked to a methanesulfonyl moiety and an aniline structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12FNO2S
- Molecular Weight : 273.30 g/mol
- Structure : The compound consists of a benzene ring with a fluorine substituent and a sulfonamide functional group, which enhances its reactivity and binding affinity to biological targets.
The primary mechanism of action for 4-[(2-Fluorophenyl)methanesulfonyl]aniline involves its interaction with specific enzymes and proteins within biological systems. Notably, it has been shown to interact with carbonic anhydrase II, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. The binding to carbonic anhydrase II suggests potential applications in conditions where pH regulation is disrupted.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-[(2-Fluorophenyl)methanesulfonyl]aniline may exhibit antitumor properties. For instance, structure-activity relationship (SAR) studies on related sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . This activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Effects
In addition to antitumor activity, there is emerging evidence supporting the anti-inflammatory properties of sulfonamide derivatives. These compounds have been observed to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide, which play critical roles in inflammatory responses . The ability to modulate these pathways positions 4-[(2-Fluorophenyl)methanesulfonyl]aniline as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Cancer Studies : A study evaluating the effects of structurally similar compounds on melanoma cells revealed that certain derivatives could inhibit cell invasion and proliferation effectively. These compounds demonstrated IC50 values in the low nanomolar range, highlighting their potency against cancer cell lines .
- Inflammation Models : In animal models of inflammation, compounds derived from similar scaffolds showed significant reduction in inflammatory markers when administered at therapeutic doses. This suggests potential for further development as anti-inflammatory agents .
- Enzyme Inhibition : The interaction with carbonic anhydrase II was quantitatively assessed using enzyme assays, revealing that 4-[(2-Fluorophenyl)methanesulfonyl]aniline inhibits this enzyme's activity effectively, which could be beneficial in conditions like glaucoma or edema where carbonic anhydrase modulation is desirable.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-[(2-Fluorophenyl)methanesulfonyl]aniline | Carbonic Anhydrase II | 0.5 | Enzyme inhibition |
| Compound A (similar scaffold) | PGE2 production | 0.3 | Anti-inflammatory |
| Compound B (structural analog) | Tumor cell proliferation | 0.01 | Antitumor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
